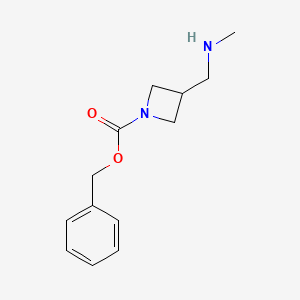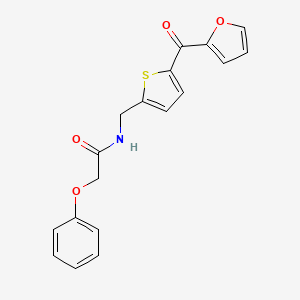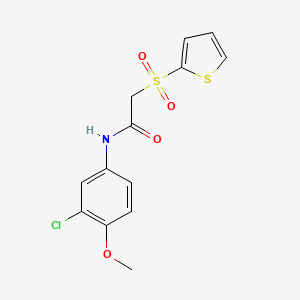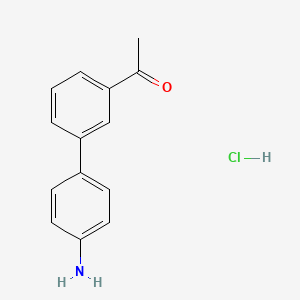
N-(2,4-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Acetamide derivatives, such as those in the studies by Duran and Demirayak (2012) and Shukla et al. (2012), are typically synthesized through reactions involving imidazole-thione derivatives and chloro-N-(thiazol-2-yl)acetamide compounds. These syntheses are characterized and confirmed using techniques like IR, NMR, and mass spectra, ensuring the accurate formation of these compounds (Duran & Demirayak, 2012).
Molecular Structure Analysis
The structure of related acetamide derivatives has been extensively studied. For example, the study by Fun et al. (2012) on similar compounds highlights the importance of molecular geometry and intermolecular interactions in determining the compound's properties. These structures are often analyzed using X-ray diffraction and NMR techniques (Fun et al., 2012).
Chemical Reactions and Properties
These compounds are known for their reactivity and potential pharmacological activities. Studies like that of Duran and Demirayak (2013) have shown that the chemical properties of these compounds, such as their acidity constants, can be determined through spectroscopic studies, indicating their potential for diverse chemical reactions (Duran & Demirayak, 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of acetamide derivatives are crucial for their application. Shukla et al. (2012) showed that physical properties like solubility can be enhanced through structural modifications, which is important for the practical use of these compounds (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and pH sensitivity, are central to understanding these compounds' potential applications. For instance, the acidity constants and the reactions of these compounds with other chemical entities, as studied by Duran and Demirayak (2013), provide insights into their chemical behavior and interactions (Duran & Demirayak, 2013).
Applications De Recherche Scientifique
Anticancer Activity : Derivatives of N-(2,4-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been synthesized and evaluated for their potential as anticancer agents. Studies have shown reasonable anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012), (Yurttaş et al., 2015).
Structure-Activity Relationships : Research into the structure-activity relationships of various derivatives has been conducted, with a focus on improving metabolic stability and evaluating their efficacy against specific targets like PI3Kα and mTOR (Stec et al., 2011).
Antimalarial and Antiviral Potential : Some derivatives have been investigated for their potential in treating malaria and as COVID-19 drug candidates, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antibacterial and Antifungal Activities : Several studies have synthesized and characterized derivatives for their potential antibacterial and antifungal properties. Some compounds have shown significant biological activities, which could be valuable in the development of new antimicrobial agents (Khan et al., 2019), (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties : Research has also been conducted on the antioxidant and anti-inflammatory potential of certain derivatives, highlighting their potential therapeutic applications in these areas (Koppireddi et al., 2013).
Analgesic Applications : Some studies have focused on the analgesic properties of derivatives, indicating their potential use in pain management (Saravanan et al., 2011).
Herbicide Potential : Interestingly, some chloroacetamide derivatives have been explored for their use as herbicides, demonstrating the versatility of this chemical structure (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-9-17(14(2)10-13)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTKCANHCBULAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

